molecular formula C10H26N2Si B1266239 Bis(diethylamino)dimethylsilane CAS No. 4669-59-4

Bis(diethylamino)dimethylsilane

Cat. No.: B1266239
CAS No.: 4669-59-4
M. Wt: 202.41 g/mol
InChI Key: XIFOKLGEKUNZTI-UHFFFAOYSA-N
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Description

Bis(diethylamino)dimethylsilane (abbreviated as BDEADS) is an organosilicon compound with a variety of applications in scientific research, laboratory experiments, and industrial processes. BDEADS is composed of two diethylamino groups and one dimethylsilane group, and is used as a reagent in organic synthesis, a catalyst in polymerization reactions, a ligand in coordination chemistry, and as a surfactant in various industrial processes. BDEADS has been studied extensively in recent years, with research suggesting a wide range of potential applications in the areas of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Kinetic Stability and Dimerization

  • Bis(diethylamino)carbene and Dimerization : BDDMS exhibits kinetic stability against dimerization in certain conditions. The dimer formed during carbene generation arises from the reaction of the carbene with the precursor formamidinium ion, a common route to tetraaminoethene dimers (Alder, Chaker, & Paolini, 2004).

Polymerization and Material Synthesis

  • Polycondensation with Phenylenediamines : BDDMS can undergo polycondensation with phenylenediamines, forming cyclic oligomers with high yields. Heating these oligomers above 400°C results in crosslinked polymeric materials (Kulpiński & Lasocki, 1991).

Synthesis of Complexes and Esters

  • Synthesis of S-trimethylsilyl Esters : BDDMS reacts to form various silyl esters, with defined optimal reaction conditions and thermal stability characterized by differential thermal analyses (Nizamov et al., 2006).
  • Tetranuclear Copper(I) Silylphosphido Cluster Synthesis : The reaction of BDDMS with copper(I) trifluoromethylsulfonate leads to the formation of a tetranuclear copper(I) silylphosphido cluster, demonstrating BDDMS's role in complex synthesis (Faulhaber, 1998).

Potential Medical Applications

  • Inhibition of Tumor Cell Growth : Derivatives of BDDMS, such as Bis(7-amino-4-azaheptyl)dimethylsilane and its bis(ethyl) derivative, have been found to inhibit the growth of tumor cells in vitro and in vivo, suggesting potential applications in cancer research (Seiler et al., 1996).

Structural Investigations

  • Characterization of 1,3-Diaza-2-sila-cyclopentane-4,5-diones : BDDMS's reaction with N,N'-Diorganyl-oxalic acid diamides leads to the formation of specific compounds, characterized by spectroscopic data (Maringgele, 1985).

Catalytic Applications

  • Nickel Complexes for Ethylene Dimerization : BDDMS-derived ligands have been used to prepare nickel complexes, demonstrating moderate catalytic activities and high selectivities for ethylene dimerization to 1-butylene (Wang et al., 2015).

Cycloaddition Reactions

  • Cycloaddition with Phosphenium Ions : BDDMS derivatives have been involved in reactions with phosphenium ions, leading to specific cycloaddition products (Weissman & Baxter, 1987).

Safety and Hazards

Bis(diethylamino)dimethylsilane is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing and eye protection should be worn .

Future Directions

Bis(diethylamino)dimethylsilane has been utilized as inhibitors for area-selective atomic layer deposition (AS-ALD) . This suggests potential future applications in the field of materials science and nanotechnology.

Biochemical Analysis

Biochemical Properties

Bis(diethylamino)dimethylsilane plays a significant role in biochemical reactions, particularly in the chemistry of silylamine and silanediol. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent to introduce silyl groups, form silyl enol ethers, and activate carbonyls . These interactions are crucial for various biochemical processes, including the stabilization of reactive intermediates and the facilitation of specific chemical transformations.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to silanize pH-sensitive microelectrodes, which are employed to measure membrane potential in oocytes . This application highlights its impact on cellular signaling and membrane dynamics.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with specific transcription factors or signaling molecules . These molecular interactions are essential for understanding its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is highly flammable and reacts rapidly with moisture, which can affect its stability and efficacy in experimental conditions . Long-term exposure to this compound may lead to changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound can cause severe skin burns and eye damage, indicating its potential toxicity at elevated concentrations . Understanding the dosage effects is crucial for determining safe and effective usage in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by participating in specific biochemical reactions. For example, it is used in the formation of silyl enol ethers, which are intermediates in various metabolic pathways . These interactions highlight its role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It is transported through specific transporters or binding proteins, which facilitate its localization and accumulation in target cells . The compound’s hydrophobic nature allows it to interact with lipid membranes, influencing its distribution within cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with membrane proteins can lead to its localization in the cell membrane, where it can modulate membrane dynamics and signaling pathways . Understanding its subcellular localization is crucial for elucidating its biochemical and cellular effects.

Properties

IUPAC Name

N-[diethylamino(dimethyl)silyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N2Si/c1-7-11(8-2)13(5,6)12(9-3)10-4/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFOKLGEKUNZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](C)(C)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063549
Record name Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl-
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Molecular Weight

202.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4669-59-4
Record name N,N,N′,N′-Tetraethyl-1,1-dimethylsilanediamine
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Record name Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl-
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Record name 4669-59-4
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Record name Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl-
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Record name Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl-
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Record name Bis(diethylamino)dimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Bis(diethylamino)dimethylsilane in chemical synthesis?

A1: this compound is a versatile reagent used in various chemical syntheses:

  • Formation of Cyclic Oligomers: It reacts with p- and m-phenylenediamines, eliminating diethylamine to yield cyclic oligomers. These oligomers can be further heated to create crosslinked polymeric materials. []
  • Synthesis of Heterocyclic Compounds: It reacts with N,N′-Diorganyl-oxalic acid diamides to produce 1,3-Diaza-2-sila-cyclopentane-4,5-diones. [] It can also react with N,N′-Diorganylureas and thioureas to form a variety of heterocyclic compounds, including 1,3,5-triaza-2-silacyclo-hexan-4,6-diones, 1,3,5-triaza-2,4-disilacyclohexan-6-ones, and 1,3,5-triaza-2,4-disilacyclohexan-6-thiones. []
  • Preparation of Silyl Esters: It reacts with tetraphosphorus decasulfide to produce S-(Diethylamino)dimethylsilyl bis(diethylamido)dithiophosphate. []

Q2: How does this compound facilitate the characterization of steroids and cannabinoids?

A: this compound is used to prepare alkoxydimethylsilyl ethers of steroids and cannabinoids. This two-step process involves reacting the target molecule with this compound, followed by reaction with an alcohol. The choice of alcohol allows for modification of the alkoxy group, impacting the derivative's gas chromatographic retention time and making it suitable for different detection systems. []

Q3: Can this compound be used to determine the structure of unsaturated fatty alcohols?

A: Yes, this compound is used to create picolinyldimethylsilyl (PICSI) derivatives of fatty alcohols. These derivatives exhibit characteristic fragmentation patterns in mass spectrometry, providing information about the position of double bonds in both mono- and polyunsaturated fatty alcohols. []

Q4: What spectroscopic techniques are useful for characterizing compounds synthesized using this compound?

A4: Various spectroscopic methods help characterize compounds derived from this compound:

  • NMR Spectroscopy: ¹H, ¹³C, ²⁹Si, and ¹⁴N NMR provide valuable structural information about the synthesized compounds. [, , ]
  • Mass Spectrometry (MS): MS helps determine molecular weight and fragmentation patterns, which are helpful in structural elucidation. [, , ]
  • Infrared Spectroscopy (IR): IR spectroscopy provides information about functional groups present in the synthesized molecules. []

Q5: Are there any known limitations or challenges associated with using this compound in chemical reactions?

A5: While generally a useful reagent, certain considerations should be made when working with this compound:

  • Thermal Stability: The thermal stability of the synthesized compounds can vary and should be considered, particularly when applying heat during synthesis or subsequent applications. [, ]

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